Sialyl Lewis X methyl glycoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

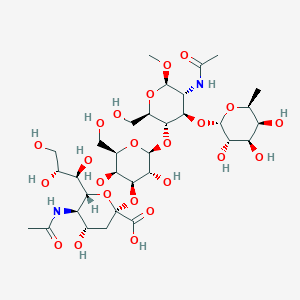

Sialyl Lewis X methyl glycoside is a tetrasaccharide carbohydrate derivative that plays a crucial role in cell-to-cell recognition processes. It is a sialylated and fucosylated tetrasaccharide, often found on the surface of cells, particularly on O-glycans. This compound is known for its involvement in various physiological and pathological processes, including immune response, inflammation, and cancer metastasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sialyl Lewis X methyl glycoside typically involves the formation of glycosidic bonds between monosaccharide units. Common methods include:

Michael Reaction: This involves the condensation of 2,3,4,6-Tetraacetyl-α-D-glucopyranosyl chloride with potassium phenoxide, followed by basic hydrolysis.

Chemoenzymatic Strategies: These combine chemical synthesis and enzyme catalysis to produce sialylated glycans and glycoconjugates.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemoenzymatic methods due to their efficiency and scalability. These methods allow for the systematic synthesis of structurally diverse sialosides with various modifications .

Analyse Chemischer Reaktionen

Types of Reactions

Sialyl Lewis X methyl glycoside undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the carbohydrate units.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This involves replacing one functional group with another, often to modify the compound’s biological activity

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halides and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include modified sialylated glycans and glycopeptides, which have altered biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Complex Carbohydrates:

sLeX-MG is utilized in synthesizing complex carbohydrates and glycoconjugates. It serves as a building block for creating sialylated oligosaccharides, which are crucial for various biological functions. The compound can be synthesized using chemoenzymatic methods that combine chemical glycosylation with enzymatic synthesis, allowing for the efficient production of structurally diverse sialosides .

Table 1: Common Synthetic Methods for sLeX-MG

| Method | Description |

|---|---|

| Chemoenzymatic Synthesis | Combines enzymatic synthesis with chemical glycosylation to produce complex sialosides. |

| Michael Reaction | Involves the condensation of specific carbohydrate derivatives followed by hydrolysis. |

| Enzymatic Synthesis | Utilizes recombinant enzymes for regio- and stereoselective synthesis of sialosides. |

Biological Applications

Cell Adhesion Studies:

sLeX-MG plays a critical role in studying cell adhesion and migration processes. It interacts with selectins, which are cell adhesion molecules that mediate leukocyte binding to endothelial cells during inflammation. This interaction is vital for understanding immune responses and the mechanisms underlying various diseases .

Case Study: Leukocyte Adhesion Deficiency (LAD)

Research has shown that lower expression levels of sLeX can lead to defects in leukocyte adhesion, contributing to conditions like LAD II. This highlights the importance of sLeX in mediating immune responses and its potential as a therapeutic target.

Medical Applications

Therapeutic Development:

The compound has been explored for its potential in developing diagnostic tools and therapeutic agents for diseases such as cancer, asthma, and inflammatory disorders. Glycomimetics based on sLeX structure have been designed to inhibit selectin-ligand interactions, offering new avenues for treating selectin-mediated diseases .

Table 2: Therapeutic Applications of sLeX-MG

| Disease Type | Application |

|---|---|

| Cancer | Development of agents targeting tumor cell adhesion and metastasis. |

| Inflammatory Disorders | Potential treatment for conditions like asthma and rheumatoid arthritis through selectin inhibition. |

| Cardiovascular Diseases | Use in therapies aimed at preventing thrombosis and tissue rejection during transplants. |

Industrial Applications

Biopharmaceutical Production:

sLeX-MG is also employed in producing glycoproteins and biopharmaceuticals due to its role in enhancing protein stability and functionality. Its incorporation into therapeutic proteins can improve their pharmacokinetics by facilitating better interactions with cellular receptors .

Wirkmechanismus

Sialyl Lewis X methyl glycoside exerts its effects through interactions with selectins, which are cell adhesion molecules. These interactions facilitate the binding and rolling of leukocytes on endothelial cells, a critical step in the immune response and inflammation. The compound’s molecular targets include L-selectin, E-selectin, and P-selectin, which mediate various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sialyl Lewis A: Another sialylated tetrasaccharide with similar functions but different structural features.

Lewis X: A non-sialylated tetrasaccharide that also interacts with selectins but has different biological roles.

Lewis A: Similar to Lewis X but with distinct structural and functional properties

Uniqueness

Sialyl Lewis X methyl glycoside is unique due to its specific sialylation and fucosylation patterns, which confer distinct biological activities. Its ability to interact with multiple selectins makes it a versatile molecule in various physiological and pathological processes .

Biologische Aktivität

Sialyl Lewis X (sLeX) methyl glycoside is a fucosylated oligosaccharide that plays a pivotal role in various biological processes, particularly in cell adhesion, inflammation, and cancer metastasis. This article explores the biological activity of sLeX methyl glycoside, focusing on its mechanisms of action, significance in disease contexts, and recent research findings.

Overview of Sialyl Lewis X

Sialyl Lewis X is a tetrasaccharide that serves as a ligand for selectins, a family of cell adhesion molecules. The interaction between sLeX and selectins facilitates the adhesion of leukocytes to endothelial cells, which is crucial for immune response and inflammation. Additionally, elevated levels of sLeX have been associated with tumor metastasis, making it a target for therapeutic intervention in cancer treatment.

-

Cell Adhesion :

- sLeX is integral to the homing of leukocytes to sites of inflammation. It binds to selectins (E-selectin and P-selectin), promoting the rolling and adhesion of leukocytes on the vascular endothelium .

- The presence of sLeX on cancer cells enhances their ability to metastasize by facilitating their attachment to endothelial cells .

-

Inhibition Strategies :

- Research has focused on developing inhibitors that block the interaction between sLeX and selectins. For instance, compounds like 5-thio-L-fucose have been shown to impede the biosynthesis of sLeX, thereby reducing cell adhesion and malignancy in cancer cells .

- Sialyl Lewis X mimetics have been synthesized to act as antagonists to selectins, providing potential therapeutic avenues for treating inflammatory diseases and cancer .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of sLeX:

- Glycoprotein Profiling : A high-dimensional method was developed to profile glycoproteins modified with sLeX. This approach has identified many previously unreported proteins associated with colon cancer, suggesting that sLeX modifications can serve as biomarkers for disease diagnosis .

- Cancer Metastasis : Elevated levels of sLeX in various carcinomas correlate with increased malignancy and poor patient survival rates. This relationship underscores the importance of targeting sLeX in cancer therapy .

- Metabolic Engineering : The application of metabolic engineering strategies using modified sugars has shown promise in disrupting the biosynthesis of sLeX. Such approaches can lead to reduced levels of this oligosaccharide on cell surfaces, thereby diminishing their adhesive properties .

Case Studies

- Colon Cancer :

- Inflammatory Diseases :

Summary Table: Key Findings on Sialyl Lewis X Methyl Glycoside

| Aspect | Details |

|---|---|

| Function | Cell adhesion via selectin binding |

| Role in Cancer | Promotes metastasis; correlates with malignancy |

| Inhibition Strategies | Use of metabolic inhibitors (e.g., 5-thio-L-fucose) and glycomimetics |

| Biomarker Potential | Identified in colon cancer; may aid in diagnosis |

| Therapeutic Applications | Targeting sLeX may help treat inflammatory diseases and cancers |

Eigenschaften

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54N2O23/c1-9-18(42)21(45)22(46)29(51-9)55-26-17(34-11(3)39)28(50-4)53-15(8-37)24(26)54-30-23(47)27(20(44)14(7-36)52-30)57-32(31(48)49)5-12(40)16(33-10(2)38)25(56-32)19(43)13(41)6-35/h9,12-30,35-37,40-47H,5-8H2,1-4H3,(H,33,38)(H,34,39)(H,48,49)/t9-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVDUZXAAXDNBM-NKMYSRQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54N2O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.